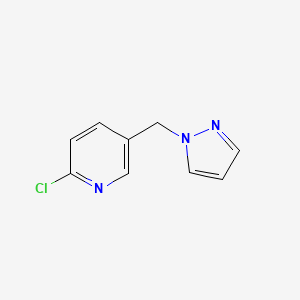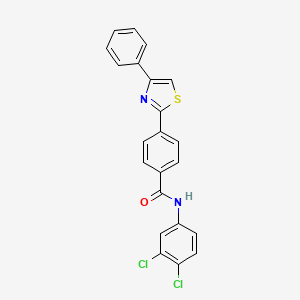
2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine
Descripción general
Descripción
2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine is a chemical compound with the molecular formula C9H8ClN3 . It is used in various chemical reactions and has a molecular weight of 193.63 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a pyrazole ring via a methylene bridge. The pyridine ring contains a chlorine atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 110-111 degrees Celsius .Aplicaciones Científicas De Investigación
2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine has been studied for its potential use in drug discovery, drug synthesis, and as a biochemical and physiological tool. In particular, this compound has been studied for its potential use in the synthesis of a variety of drugs, including anticonvulsants, antipsychotics, and antidepressants. This compound has also been studied for its potential use in the synthesis of small molecules that can be used as probes to study biological processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine is not fully understood. It is believed that this compound interacts with proteins, enzymes, and other biological molecules in a variety of ways. In particular, this compound has been shown to interact with proteins involved in signal transduction pathways, as well as enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to modulate the activity of enzymes involved in drug metabolism, as well as proteins involved in signal transduction pathways. This compound has also been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine has several advantages for use in laboratory experiments. In particular, this compound is a relatively stable compound that is easy to synthesize and store. Additionally, this compound is a relatively inexpensive compound that is readily available. However, this compound is also limited in its use in laboratory experiments due to its relatively low solubility in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for research on 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine. One potential future direction is to further study the mechanism of action of this compound and its interaction with various proteins and enzymes. Additionally, further research on the biochemical and physiological effects of this compound could lead to the development of new drugs and small molecules for use in drug discovery and drug synthesis. Finally, further research on the synthesis of this compound could lead to the development of more efficient and cost-effective methods for synthesizing the compound.
Métodos De Síntesis
2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine can be synthesized from a variety of starting materials, including pyridine and chloropyridine. The synthesis of this compound involves several steps, including the formation of the pyridine ring, the introduction of the chloro group, and the introduction of the pyrazole ring. The synthesis of this compound is typically performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-(pyrazol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-3-2-8(6-11-9)7-13-5-1-4-12-13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVLFPKGXLUIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324639 | |
| Record name | 2-chloro-5-(pyrazol-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
955966-95-7 | |
| Record name | 2-chloro-5-(pyrazol-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2902145.png)

![Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2902147.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2902149.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2902151.png)
![4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2902152.png)
![Ethyl 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2902154.png)



![1-Benzylazetidin-3-yl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2902160.png)
![6-Phenylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2902161.png)